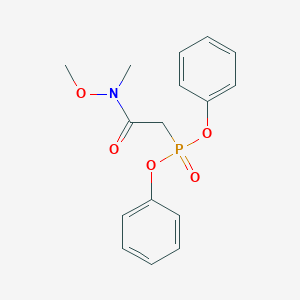

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Description

Properties

IUPAC Name |

2-diphenoxyphosphoryl-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSFGLDTIDFDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476140 | |

| Record name | Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367508-01-8 | |

| Record name | Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with N-methoxy-N-methylcarbamoylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Diphenylphosphinic chloride+N-Methoxy-N-methylcarbamoylmethylamine→Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives.

Scientific Research Applications

Applications in Scientific Research

- Synthetic Organic Chemistry

- Pharmaceutical Development

- Proteomics Research

Case Study 1: Synthesis of E-α,β-unsaturated N-methoxy-N-methylamides

In a study focused on the Horner-Wadsworth-Emmons reaction, researchers employed Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate to react with various aldehydes and ketones. The results indicated high selectivity for the E-isomer, showcasing the compound's effectiveness in synthetic pathways for creating complex organic molecules.

Another significant study evaluated the biological activity of phosphonate derivatives synthesized using this compound. The derivatives demonstrated promising anti-cancer properties in vitro, indicating potential therapeutic applications. The study highlighted the importance of structural modifications facilitated by Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate in enhancing biological efficacy.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Synthetic Organic Chemistry | Used as a reagent for E-selective synthesis of unsaturated compounds | High selectivity observed in reactions with aldehydes |

| Pharmaceutical Development | Development of biologically active phosphonates | Potential drug candidates identified |

| Proteomics Research | Studying protein interactions and modifications | Valuable for understanding protein structure |

Mechanism of Action

The mechanism of action of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various reaction pathways, targeting specific molecular sites and facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phosphonate Esters

Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

- Structure : Differs in the ester groups (diethyl vs. diphenyl).

- Synthesis : Prepared via reactions involving diethyl phosphite, analogous to methods for dialkyl phosphonates .

- Applications : Used as a precursor in peptide synthesis and biochemical research .

- Key Difference : The diethyl ester may exhibit higher solubility in polar solvents compared to the diphenyl derivative due to reduced aromaticity .

Diethyl [(N,N-Dimethylamino)cyanomethyl]phosphonate (153)

- Structure: Features a cyanomethyl group and dimethylamino substituent instead of a carbamoylmethyl group.

- Reactivity : Undergoes quaternization with methyl iodide, forming cationic species (156) that react with electrophiles like Cl₂. Enhanced acidity of the α-proton facilitates alkylation under basic conditions .

- Applications : Intermediate in pesticide synthesis via alkylation reactions .

Diphenyl (2-Imidazolidinone-1-yl)phosphonate (DIOP)

- Structure : Contains an imidazolidine moiety instead of the carbamoylmethyl group.

- Applications : Demonstrated anticancer activity against human cancer cell lines (e.g., MCF-7, A549) via apoptosis induction .

Biological Activity

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. Phosphonates are known for their stability and ability to mimic phosphate esters, which allows them to interact with various biological systems. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects on different biological targets, and relevant case studies.

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is characterized by the following structural formula:

- Molecular Formula : CHNOP

- Molecular Weight : 273.22 g/mol

Phosphonates, including Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, exhibit biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Phosphonates can act as inhibitors for various enzymes by mimicking their natural substrates. For example, they may inhibit enzymes involved in metabolic pathways by competing with natural substrates or altering enzyme conformation.

- Cell Membrane Interaction : Due to their amphiphilic nature, phosphonates can interact with cell membranes, potentially altering permeability and affecting cellular uptake of other compounds.

Cytotoxicity and Anticancer Potential

Phosphonates have been explored for their anticancer properties. Studies have shown that certain phosphonates can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival. The exact cytotoxic mechanisms of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate remain to be fully elucidated but warrant further investigation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various phosphonates against Gram-positive and Gram-negative bacteria. While Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate was not directly tested, related compounds showed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

- Cytotoxic Effects on Cancer Cell Lines : In vitro studies assessed the effects of phosphonate derivatives on human cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity, suggesting that Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate could be optimized for similar effects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate?

The compound is synthesized via Pudovik or Michaelis–Becker reactions, involving the reaction of di-tert-butyl phosphite with benzyl halides or aldehydes. Hydrolysis of diphenyl phosphonate precursors under acidic conditions (e.g., HCl or HBr in acetic acid) is also employed. Post-synthesis, tert-butyl groups are cleaved using trifluoroacetic acid (TFA) to yield the final product .

Q. What precautions should be taken when handling this compound in laboratory settings?

While the MSDS indicates no classified hazards, general precautions include:

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC with chiral columns (e.g., Chiralpak IB) to assess enantiopurity (>99% ee achieved in some reactions).

- NMR (¹H, ¹³C, ³¹P) to confirm substituent connectivity and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective additions using this compound?

Enantioselectivity in ketimine additions is maximized by:

- Catalyst design : Binaphthyl-modified squaramide-tertiary amine catalysts (2.5 mol% loading).

- Solvent choice : Ethyl acetate at 0°C.

- Additives : 4 Å molecular sieves to scavenge moisture. Yields reach 94% with 99% ee under these conditions (Table 2, ).

Q. What role does this compound play in designing activity-based probes (ABPs) for serine proteases?

It serves as an electrophilic warhead in ABPs. Methodology includes:

Q. How does the hydrolysis mechanism under acidic conditions inform its stability in synthetic applications?

Hydrolysis proceeds via protonation of the phosphonate, followed by nucleophilic water attack and phenol elimination (SN1-like pathway). Stability is influenced by:

- Acid strength : Concentrated HCl or HBr ensures complete conversion.

- Work-up : Propylene oxide neutralizes excess acid. This mechanism is critical for converting phosphonate prodrugs into active phosphonic acids .

Q. What strategies enhance the bioavailability of phosphonate-based enzyme inhibitors derived from this compound?

Prodrug approaches include:

Q. How do structural modifications impact inhibitory potency against targets like cytosolic 5′-nucleotidase II (cN-II)?

Key modifications:

- Non-hydrolysable phosphonate bonds for competitive inhibition.

- Hydrophobic substituents (e.g., biphenyl groups) to enhance stacking with protein residues (Tyr56, Phe157). IC₅₀ values drop to 1.9 nM with optimized structures .

Q. What computational methods predict regioselectivity in reactions involving this compound?

Density functional theory (DFT) studies analyze:

Q. How is this compound utilized in developing fluorescent probes for reactive oxygen species (ROS)?

The diphenyl phosphonate group acts as an ROS-sensitive trigger. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.